molecular formula C19H19N7O2S B11186145 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11186145
M. Wt: 409.5 g/mol
InChI Key: UVYGCROTFZNFIL-UHFFFAOYSA-N
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Description

The compound N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide features a tetrahydroquinazolinone core fused with a tetrazole-thioacetamide moiety. This structure combines a bicyclic quinazolinone system, known for its pharmacological relevance (e.g., kinase inhibition), with a tetrazole ring—a bioisostere for carboxylic acids—that enhances metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C19H19N7O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N7O2S/c1-19(2)8-14-13(15(27)9-19)10-20-17(21-14)22-16(28)11-29-18-23-24-25-26(18)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,20,21,22,28)

InChI Key

UVYGCROTFZNFIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and tetrazole compounds. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts. The reaction temperature and time are optimized to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the quinazoline structure display potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The presence of the tetrazole and sulfanyl groups is believed to enhance its interaction with cellular targets involved in cancer progression . For example, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could potentially reduce inflammation and associated symptoms in conditions such as arthritis and asthma .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of acetamides similar to the target compound and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the quinazoline structure significantly enhanced antibacterial activity .

Case Study 2: Anticancer Properties

In another investigation, derivatives of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin) were tested against human cancer cell lines. The results showed that specific substitutions on the phenyl ring led to increased cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table compares key structural elements of the target compound with related derivatives:

Compound Name / Reference Core Structure Heterocyclic Group Acetamide Substituent Notable Features
Target Compound Tetrahydroquinazolinone 1-Phenyl-1H-tetrazol-5-yl Sulfanyl group High hydrogen-bonding potential via tetrazole
: 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Tetrahydroquinoline 1,2,4-Thiadiazol-3-yl Phenyl group at position 5 Thiadiazole enhances lipophilicity; cyanide substituent may affect reactivity
: (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclooctene (cephalosporin) 1H-Tetrazol-1-yl Methyl-thiadiazolethio group Antibiotic scaffold; tetrazole improves stability against β-lactamases
: N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole 1,3,4-Oxadiazol-2-yl Variable N-substituents Oxadiazole offers metabolic resistance; indole core may target serotonin receptors

Pharmacological Implications

  • Tetrazole vs. Thiadiazole/Oxadiazole : The tetrazole group in the target compound (pKa ~4.9) is more acidic than oxadiazole (pKa ~8.5) or thiadiazole, enabling stronger hydrogen-bond interactions with biological targets (e.g., enzymes or receptors) . This could enhance binding specificity compared to thiadiazole-containing analogs in .
  • Synthesis Considerations: The target compound’s synthesis likely involves coupling a tetrahydroquinazolinone amine with a tetrazole-thioacetic acid derivative. This contrasts with ’s oxadiazole-thioacetamides, which require cyclization of thiosemicarbazides—a less atom-economical process .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) contains over 250,000 entries, many featuring tetrazole or quinazolinone motifs . The sulfanyl group may participate in S···O/N interactions, as observed in thioether-containing pharmaceuticals .

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a tetrahydroquinazoline moiety and a tetrazole group linked via a sulfanyl acetamide. The molecular formula is C19H21N5OSC_{19}H_{21}N_5OS, and its IUPAC name reflects its intricate composition.

Antimicrobial Properties

Research indicates that compounds similar to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibit significant antimicrobial activity. A study demonstrated that derivatives of tetrahydroquinazoline possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. For instance, a derivative was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays indicated that the compound inhibited cell proliferation in breast cancer cells by modulating key signaling pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that similar structures can protect neuronal cells from oxidative stress and apoptosis. In animal models, these compounds have been associated with improved cognitive function and reduced neurodegeneration .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of the compound was tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antifungal activity compared to standard antifungal agents .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM observed after 48 hours of treatment .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAntimicrobial32 µg/mL
Compound BAnticancer15 µM
Compound CNeuroprotectiveNot specified

Table 2: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus, E. coli
Apoptosis InductionInduces apoptosis in cancer cell lines
NeuroprotectionProtects against oxidative stress

Q & A

Q. What are the standard synthetic protocols for preparing N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide?

The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates under copper catalysis. A typical procedure involves:

  • Reacting substituted 2-azidoacetamide derivatives (e.g., 5a-m) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-butanol/water (3:1) mixture.
  • Using Cu(OAc)₂ (10 mol%) as a catalyst at room temperature for 6–8 hours.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2).
  • Purification via recrystallization (ethanol) to achieve >95% purity .

Q. How are critical functional groups (e.g., tetrazole, quinazolinone) characterized post-synthesis?

  • IR spectroscopy : Tetrazole C–N stretches appear at ~1300 cm⁻¹, while quinazolinone C=O absorbs at ~1670 cm⁻¹.
  • NMR : The sulfanyl (–S–) group in the acetamide moiety is confirmed by singlet peaks at δ 3.4–3.6 ppm (CH₂) in 1H^1H NMR. Tetrazole protons resonate as singlets at δ 8.3–8.4 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) are used to validate molecular weight (e.g., calculated 404.1359 vs. observed 404.1348) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?

A statistical design of experiments (DoE) approach is recommended:

  • Variables : Catalyst loading (5–15 mol%), solvent ratio (tert-butanol:H₂O = 1:1 to 5:1), and reaction time (4–12 hours).
  • Response surface methodology (RSM) can identify optimal conditions. For example, highlights that DoE reduces trial runs by 40% while maximizing yield .
  • Contradictions : Higher Cu(OAc)₂ concentrations (>15 mol%) may increase side reactions (e.g., triazole dimerization). Use TLC and HPLC to monitor purity .

Q. How can computational tools predict the reactivity of intermediates in the synthesis pathway?

  • Quantum chemical calculations (e.g., DFT) model transition states and activation energies for 1,3-dipolar cycloaddition.
  • Software like Gaussian or ORCA can simulate reaction pathways, identifying steric/electronic effects from substituents (e.g., nitro groups on phenyl rings) .
  • Example : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring lower the energy barrier for cycloaddition by stabilizing the transition state .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts or missing peaks)?

  • Multi-technique validation : Cross-check 1H^1H-NMR with 13C^13C-NMR and HSQC to assign ambiguous peaks. For example, a missing –NH peak in DMSO-d₆ may indicate proton exchange; use D₂O shaking to confirm .
  • Contradictions : If HRMS shows a mass discrepancy (±0.001 Da), recheck isotopic purity or consider alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for pharmacological studies?

  • Accelerated stability testing :
    • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Methodological Challenges & Solutions

Q. Handling hygroscopic intermediates during synthesis

  • Solution : Use anhydrous solvents (e.g., THF, DMF) and conduct reactions under nitrogen/argon. Store intermediates in desiccators with P₂O₅ .

Q. Addressing low solubility in biological assays

  • Strategies :
    • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
    • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility .

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